molecular formula C22H25N5O B2678826 N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-4-carboxamide CAS No. 2034503-62-1

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-4-carboxamide

Cat. No. B2678826
CAS RN: 2034503-62-1
M. Wt: 375.476
InChI Key: GQEQYRYYEGKSSG-UHFFFAOYSA-N
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Description

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-4-carboxamide, also known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that is involved in the regulation of various cellular processes, including immune cell signaling and activation. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including autoimmune disorders and cancer.

Scientific Research Applications

Synthesis and Chemical Modification

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-4-carboxamide is explored in chemical synthesis and modification studies. For example, research on the intermolecular Michael addition of substituted amines to a sugar-derived alpha,beta-unsaturated ester highlights the synthesis of polyhydroxylated piperidine and indolizidine alkaloids. This process involves critical steps such as Michael addition, LAH reduction, and hydrogenation, demonstrating the compound's relevance in synthesizing complex molecular structures (Patil, Tilekar, & Dhavale, 2001). Furthermore, the optimization of chemical functionalities in indole-2-carboxamides for allosteric modulation of cannabinoid receptors exemplifies the compound's role in enhancing binding affinity and cooperativity, offering insights into its potential therapeutic applications (Khurana et al., 2014).

Pharmacological and Biological Applications

Studies on furo[3,2-b]indole derivatives, specifically N-(3-Piperidinopropyl)-4, 6-disubstituted-furo[3, 2-b] indole-2-carboxamide derivatives, reveal their potent analgesic and anti-inflammatory activities. This research underlines the compound's pharmacological significance and its potential in developing new therapeutic agents (Nakashima et al., 1984). Additionally, the exploration of heterocyclic carboxamides as potential antipsychotic agents, where analogs of the compound were evaluated for their binding to dopamine and serotonin receptors, emphasizes its utility in addressing psychiatric disorders (Norman et al., 1996).

Material Science and Catalysis

In material science and catalysis, substituted piperidines and octahydroindoles, including variants of the compound, are investigated for their utility as reversible organic hydrogen storage liquids. This application is critical for the development of hydrogen-powered fuel cells, showcasing the compound's relevance beyond pharmacology and into energy storage solutions (Cui et al., 2008).

properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c28-22(18-5-3-7-20-17(18)8-11-23-20)24-16-9-12-27(13-10-16)21-14-15-4-1-2-6-19(15)25-26-21/h3,5,7-8,11,14,16,23H,1-2,4,6,9-10,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEQYRYYEGKSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=C5C=CNC5=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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